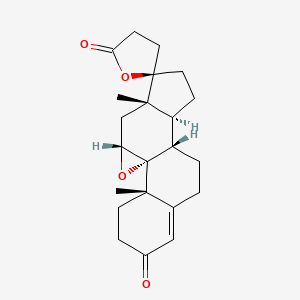![molecular formula C20H17N3O3 B13418332 2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)
2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bipyridine core, which is a common motif in many biologically active molecules and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile typically involves multiple steps, including the formation of the bipyridine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile apart from similar compounds is its unique bipyridine core and the specific functional groups attached to it. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methoxymethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3O3/c1-25-17-4-2-14(3-5-17)12-26-13-19-18(15-6-8-22-9-7-15)10-16(11-21)20(24)23-19/h2-10H,12-13H2,1H3,(H,23,24) |
InChI Key |
VYWBOSBSCCSZAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=C(C(=O)N2)C#N)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)


![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)


![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)



![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)


![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
